N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(2,5-Dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 2,5-dimethylphenyl group at the N-terminal and a 3-methoxyphenyl group at the 4-position. Its structural framework is analogous to pharmacologically active DHPMs, which are explored for antimicrobial, anticancer, and receptor-modulating properties . This article provides a comparative analysis of this compound with structurally and functionally related analogs, emphasizing substituent effects on biological activity, synthesis, and physicochemical properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-8-9-13(2)17(10-12)23-20(25)18-14(3)22-21(26)24-19(18)15-6-5-7-16(11-15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCONRRQOINJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a compound with the molecular formula C21H23N3O3 and CAS number 361182-47-0, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with various substituents that may influence its biological activity. The presence of methoxy and dimethyl groups is significant in modulating its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3 |
| Molecular Weight | 365.43 g/mol |
| CAS Number | 361182-47-0 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on antitumor and antimicrobial effects.
Antitumor Activity :
In vitro studies have shown that the compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, it has been tested against Mia PaCa-2 and PANC-1 pancreatic cancer cell lines, revealing a potent inhibitory effect comparable to established chemotherapeutics .
Antimicrobial Activity :
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest broad-spectrum antibacterial activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the phenyl rings and variations in alkyl substitution have been explored to enhance potency and selectivity. For example:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring appears to enhance lipophilicity, improving cellular uptake.
- Methoxy Group : The methoxy substituent is hypothesized to play a role in modulating receptor interactions, potentially increasing binding affinity to target proteins.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Studies : A study conducted by Shen et al. (2011) demonstrated that modifications to the tetrahydropyrimidine scaffold can lead to improved antitumor activity against various human tumor cell lines .
- Antimicrobial Evaluation : In an investigation of novel compounds with similar structures, it was found that derivatives of tetrahydropyrimidines exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Similarities and Substituent Variations
The target compound shares a common DHPM backbone with several derivatives (Table 1). Key structural differences arise from substituents on the phenyl rings and the carboxamide group:
Key Observations :
- Aryl Substituents: The 3-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the electron-withdrawing dimethylamino group in BTI-A-404/292. This may alter receptor binding kinetics at free fatty acid receptor 2 (FFA2) .
- Anti-Tubercular Analogs : Fluorophenyl/nitrophenyl-substituted DHPMs exhibit potent anti-tubercular activity, suggesting that electron-deficient aryl groups enhance efficacy against Mycobacterium tuberculosis .
Pharmacological Activity
FFA2 Modulation
BTI-A-404 and BTI-A-292 exhibit inverse agonism at FFA2, reversing SCFA-induced cAMP inhibition and enhancing GLP-1 secretion . The target compound’s 3-methoxyphenyl group may interact differently with Lys65 in FFA2, a residue critical for species-specific ligand recognition.
Antimicrobial Potential
While the target compound lacks reported antimicrobial data, structurally related N-formyl DHPMs (e.g., N-(4-chlorophenyl) derivatives) show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) . The 3-methoxy group could enhance membrane permeability compared to chloro substituents.
Physicochemical Properties
| Property | Target Compound | 537680-19-6 (Bromophenyl Analog) | BTI-A-404 |
|---|---|---|---|
| Molecular Weight | ~381.4 g/mol | 414.3 g/mol | ~406.5 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~4.1 (higher lipophilicity) | ~3.8 |
| Solubility | Low (methoxy enhances slightly vs. bromo) | Very low | Low |
Structure-Activity Relationship (SAR) Insights
- N-Terminal Substitutents : 2,5-Dimethylphenyl (target) vs. 3,5-dimethylphenyl (BTI-A-404): Steric effects at the ortho positions may influence FFA2 binding pocket accommodation.
- 4-Position Aryl Groups: Methoxy (target) vs.
- Methyl Group at 6-Position : Conserved across analogs; critical for maintaining DHPM conformation and stability.
Q & A
Q. How can the synthesis of this tetrahydropyrimidine derivative be optimized for higher yield and purity?
Methodological Answer: Optimization strategies include:
- Tandem reactions : Employ a Knoevenagel-Michael-intramolecular condensation sequence (as demonstrated for structurally similar compounds) to improve step efficiency .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance intermediate stability, as observed in analogous syntheses .
- Catalytic systems : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps, referencing protocols for ethyl 4-(3-methoxyphenyl) derivatives .
- Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product .
Q. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer: Key techniques include:
- X-ray crystallography : Resolve the crystal lattice to confirm stereochemistry and intramolecular hydrogen bonding patterns (e.g., N–H⋯O interactions), as shown for related pyrimidine derivatives .
- NMR spectroscopy : Assign signals using ¹H, ¹³C, and 2D experiments (COSY, HSQC) to verify substituent positions, referencing shifts for 3-methoxyphenyl and methyl groups in similar structures .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation or functionalization reactions be addressed?
Methodological Answer: For regioselective modifications:
- Thiol alkylation : Prioritize S-alkylation over N-alkylation by using soft electrophiles (e.g., allyl bromides) in aprotic solvents, as demonstrated for 2-thioxo-tetrahydropyrimidines .
- Steric/electronic control : Introduce directing groups (e.g., electron-withdrawing substituents) on the phenyl ring to bias reactivity at specific positions, leveraging insights from substituted pyrimidine syntheses .
- Computational modeling : Use density functional theory (DFT) to predict reactive sites based on charge distribution and frontier molecular orbitals .
Q. How should discrepancies between in vitro and in vivo bioactivity data be analyzed?
Methodological Answer: Address discrepancies through:
- Metabolic stability assays : Evaluate hepatic microsomal degradation to identify rapid metabolism of the compound, as seen in fluorophenyl analogs .
- Solubility profiling : Measure logP and aqueous solubility to assess bioavailability limitations; consider structural analogs with improved solubility via ester-to-acid conversion .
- Target engagement studies : Use fluorescence polarization or SPR to confirm binding affinity in physiological conditions, referencing methods for dihydropyridine derivatives .
Q. How can contradictions in crystallographic data for structurally similar compounds be resolved?
Methodological Answer: Resolve contradictions by:
- Polymorph screening : Recrystallize under varied conditions (e.g., solvent polarity, temperature) to isolate different polymorphs, as observed for N-(4-chlorophenyl)pyrimidines .
- Hydrogen bonding analysis : Compare intermolecular interactions (e.g., C–H⋯π vs. N–H⋯O) across crystal forms to explain packing variations .
- Dynamic NMR studies : Probe conformational flexibility in solution to reconcile solid-state vs. solution-phase structural differences .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer: Leverage:
- ADMET prediction tools : Use QSAR models to estimate absorption (Caco-2 permeability) and toxicity (hERG inhibition) based on substituent effects .
- Molecular dynamics (MD) simulations : Simulate binding to serum albumin or cytochrome P450 enzymes to predict plasma protein binding and metabolic pathways .
- Docking studies : Map interactions with target proteins (e.g., kinases) using crystal structures of homologous enzymes .
Q. Notes
- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
- Structural analogs and methodologies are cross-referenced from peer-reviewed studies on tetrahydropyrimidine derivatives.
- Advanced questions emphasize mechanistic analysis, data reconciliation, and predictive modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
